Continuous Flow Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Delivers Superior Yield vs. Batch Processing of Ketone Intermediate
A continuous flow process employing a Continuous Stirred Tank Reactor (CSTR) for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile achieves a higher product yield compared to the standard batch process [1]. The continuous process also minimizes impurity formation and increases overall purity, eliminating the need for a subsequent purification step [1].
| Evidence Dimension | Process Yield |
|---|---|
| Target Compound Data | Higher yield (specific quantitative value not disclosed in abstract) |
| Comparator Or Baseline | Standard batch process (baseline yield not disclosed in abstract) |
| Quantified Difference | Higher (qualitatively stated) |
| Conditions | Reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using NaBH4 or borane·THF complex with FeCl3 in a CSTR setup vs. standard batch reactor [1] |
Why This Matters
For procurement and process development, a continuous flow method that enhances yield and purity while reducing purification steps directly translates to lower cost of goods and a more robust, scalable manufacturing process.
- [1] Karadeolian A, Patel D, Bodhuri P, Weeratunga G, Gorin B. Continuous Flow Process for Reductive Deoxygenation of ω-Chloroketone in the Synthesis of Vilazodone. Organic Process Research & Development, 2018, 22(7), 931-935. View Source
